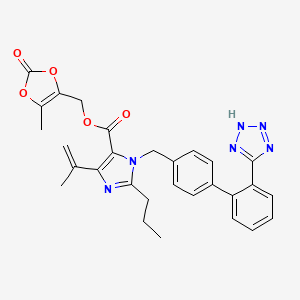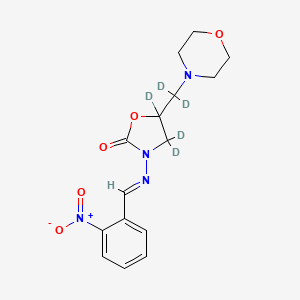
2-NP-AMOZ-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AMOZThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-NP-AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the reduced amine derivative and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-NP-AMOZ-d5 is extensively used in scientific research for various applications, including:
Biology: Used to study the metabolism of nitrofuran antibiotics in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the behavior of nitrofuran antibiotics in the body.
Industry: Utilized in quality control processes to ensure the safety and compliance of food products.
Mechanism of Action
The mechanism of action of 2-NP-AMOZ-d5 involves its role as an anti-metabolite, hindering the metabolic processes of proteins, carbohydrates, and lipids. This compound is used to examine cell growth under the influence of metabolic inhibitors and to evaluate the impact of drugs on metabolic pathways. It also facilitates the investigation of protein and molecule responses to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-NP-AMOZ: The non-deuterated analog of 2-NP-AMOZ-d5, used for similar applications but without the incorporation of deuterium.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a preferred choice for use as an internal standard in various scientific studies .
Properties
CAS No. |
1173097-59-0 |
|---|---|
Molecular Formula |
C15H18N4O5 |
Molecular Weight |
339.36 g/mol |
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/i10D2,11D2,13D |
InChI Key |
PCYAMVONOKWOLP-DTSMCWKPSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
Synonyms |
5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



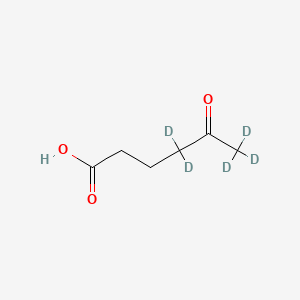
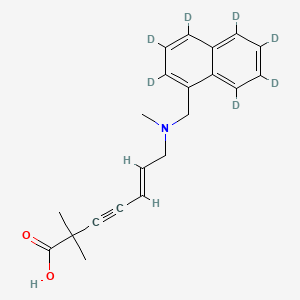
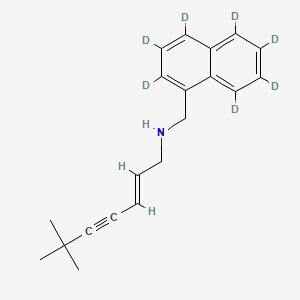
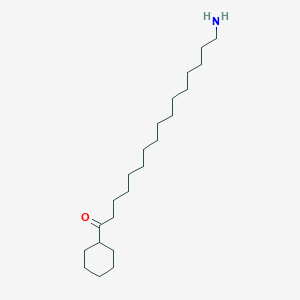

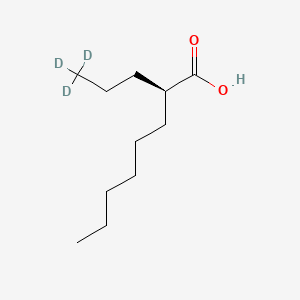
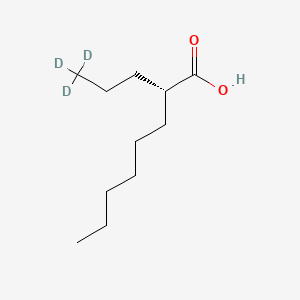
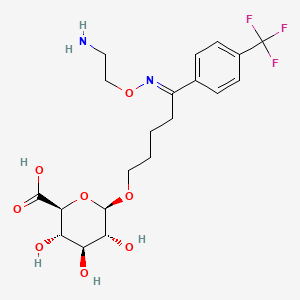
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
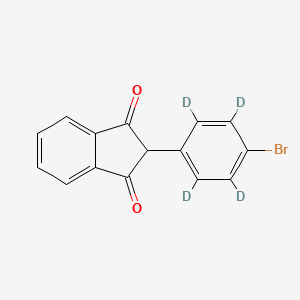
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
